molecular formula C17H15Cl2NO2 B606498 [(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate CAS No. 582314-48-5

[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate

Cat. No. B606498
CAS RN: 582314-48-5
M. Wt: 336.212
InChI Key: CKERQCMQSBFFKX-INIZCTEOSA-N
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Description

The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid . Carbamates are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another method involves the reaction of amines with chloroformates .


Molecular Structure Analysis

The molecular structure of this compound would likely include a carbamate group (NHCOO-) attached to an indene ring and a dichlorophenyl group .


Chemical Reactions Analysis

Carbamates, in general, can undergo hydrolysis to form amines and carbon dioxide . They can also react with nucleophiles at the carbonyl carbon .

Mechanism of Action

Target of Action

CAY10443, also known as [(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate, primarily targets the apoptosome , a multimeric complex that includes caspase-9 , Apaf-1 , and other components . The apoptosome plays a crucial role in the initiation of apoptosis, a form of programmed cell death .

Mode of Action

CAY10443 activates apoptosis by binding to one or more components of the apoptosome . In a cell-free, multi-component assay, it activated caspase-3 with an EC50 of 5 µM . Caspase-3 is a critical executioner of apoptosis, cleaving cellular components necessary for cell survival .

Biochemical Pathways

The primary biochemical pathway affected by CAY10443 is the apoptotic pathway . Upon activation by CAY10443, the apoptosome triggers the release of cytochrome c from the mitochondria . This release initiates a cascade of events leading to apoptosis, including the activation of caspase-9 and subsequently caspase-3 .

Pharmacokinetics

Its solubility information suggests that it is soluble in dmso and dmf, which may influence its bioavailability .

Result of Action

The activation of the apoptotic pathway by CAY10443 leads to programmed cell death . This is characterized by a series of events including cell shrinkage, nuclear fragmentation, chromatin condensation, and the formation of apoptotic bodies . These apoptotic bodies are then phagocytosed by surrounding cells, preventing the release of potentially harmful substances into the surrounding tissue .

Action Environment

Future Directions

The future directions for this compound would depend on its specific applications. Carbamates are currently being researched for various uses, including as potential treatments for various diseases .

properties

IUPAC Name

[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c18-14-7-5-11(9-15(14)19)10-20-17(21)22-16-8-6-12-3-1-2-4-13(12)16/h1-5,7,9,16H,6,8,10H2,(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKERQCMQSBFFKX-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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